

Technical Guide: Solubility Profile of 3-Amino-5-ethoxyisoxazole

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Compound of Interest

Compound Name: 3-Amino-5-ethoxyisoxazole

Cat. No.: B112461

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This technical guide provides a comprehensive overview of the anticipated solubility characteristics of **3-Amino-5-ethoxyisoxazole** and outlines detailed experimental protocols for its precise determination in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for **3-Amino-5-ethoxyisoxazole** in public literature, this document leverages data from structurally similar compounds and established principles of physical chemistry to offer a predictive analysis and a robust framework for experimental validation.

Predicted Solubility of 3-Amino-5-ethoxyisoxazole

Based on its molecular structure, **3-Amino-5-ethoxyisoxazole** is a polar molecule. The presence of an amino group (-NH₂), an ether linkage (-O-), and the nitrogen and oxygen atoms within the isoxazole ring contribute to its polarity and potential for hydrogen bonding.

Generally, isoxazole and its derivatives exhibit greater solubility in polar solvents.^[1] For instance, the closely related compound, 3-Amino-5-methylisoxazole, is known to be soluble in alcohol and ether.^[2] Another analog, 3-Amino-5-methylisoxazole, has documented solubility in Dimethyl Sulfoxide (DMSO) at 55 mg/mL. Given the structural similarities, it is anticipated that **3-Amino-5-ethoxyisoxazole** will exhibit favorable solubility in polar protic and aprotic solvents.

Anticipated Solubility Trends:

- High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol).
- Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate, dichloromethane, and acetone.
- Low to Insoluble: Expected in nonpolar solvents like hexanes and toluene.
- Aqueous Solubility: The presence of the amino group suggests that the solubility in aqueous solutions will be pH-dependent. In acidic conditions, the protonation of the amino group to form a salt will likely increase water solubility.

Quantitative structure-property relationship (QSPR) models can also be employed to predict the aqueous solubility of organic compounds based on their chemical structures.^{[3][4]} These computational tools can provide valuable estimates to guide initial experimental design.

Quantitative Solubility Data

As specific experimental data for **3-Amino-5-ethoxyisoxazole** is not readily available, the following table is provided as a template for researchers to populate with their own experimental findings. This structured format allows for clear and comparative presentation of solubility data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method of Determination
Water (pH 5)	25	Gravimetric		
Water (pH 7)	25	Gravimetric		
Water (pH 9)	25	Gravimetric		
Methanol	25	Gravimetric		
Ethanol	25	Gravimetric		
Isopropanol	25	Gravimetric		
Acetone	25	Gravimetric		
Ethyl Acetate	25	Gravimetric		
Dichloromethane	25	Gravimetric		
Dimethyl Sulfoxide	25	Gravimetric		
Hexane	25	Gravimetric		

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **3-Amino-5-ethoxyisoxazole** in various solvents. This protocol is based on the equilibrium solubility method, which is a standard and reliable technique.

Objective: To determine the equilibrium solubility of **3-Amino-5-ethoxyisoxazole** in a range of common laboratory solvents at a specified temperature.

Materials:

- **3-Amino-5-ethoxyisoxazole** (high purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker or incubator

- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Amino-5-ethoxyisoxazole** to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The system should be under constant agitation.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

- Quantification:
 - Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the concentration of **3-Amino-5-ethoxyisoxazole** in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of the undiluted saturated solution based on the dilution factor.
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Workflow for the experimental determination of solubility.

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